molecular formula C12H15ClO2 B1371824 Tert-butyl 2-(chloromethyl)benzoate CAS No. 950603-44-8

Tert-butyl 2-(chloromethyl)benzoate

Cat. No.: B1371824
CAS No.: 950603-44-8
M. Wt: 226.7 g/mol
InChI Key: JXSCJKVLGWWQAN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(chloromethyl)benzoate is a chemical compound with the molecular formula C12H15ClO2 . It is used in scientific research and has diverse applications including drug synthesis, polymerization reactions, and organic synthesis.


Synthesis Analysis

The synthesis of this compound involves a preparation method that includes adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid . The obtained 4-chloromethyl benzoic acid is added in organic solvent, cooled to -10~10°C and dropped thionyl chloride, stirred and dropped potassium tert-butoxide, naturally heated to room temperature and stirred, and desolventized to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 30 bonds; 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aromatic) .


Chemical Reactions Analysis

This compound can be synthesized via copper-catalyzed oxidative-coupling of benzyl cyanides with tert-butyl hydroperoxide in short reaction times . Various derivatives of tert-butyl peresters can be synthesized by this pathway in good to excellent yields .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 226.70 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, H bond acceptors, H bond donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned for this compound in the retrieved sources.

Scientific Research Applications

  • Synthesis of Antibiotics and Antimicrobial Agents : It has been used in the synthesis of the antibiotic culpin, an antimicrobial fungal metabolite. This synthesis involves converting tert-butyl benzoates into derivatives with an alkyl group in a 1,4-relationship to an alkyl, aryl, alkenyl, or alkynyl group (Sunasee & Clive, 2008).

  • Cytotoxicity and Cancer Research : Tert-butyl dimethyl silyl group, similar in structure to tert-butyl 2-(chloromethyl)benzoate, has been studied for its role in enhancing drug cytotoxicity against human tumor cells, indicating its potential in cancer research (Donadel et al., 2005).

  • Chemical Reactions and Mechanisms : This compound has been involved in studies related to the energy of activation for the acid-catalyzed hydrolysis of esters, demonstrating its role in understanding chemical reaction mechanisms (Stimson, 1955).

  • Production of Biofuels and Polymers : this compound is also used in the production of acid chloride derivatives from biomass-derived materials, which are crucial intermediates for the production of furoate ester biofuels and polymers (Dutta, Wu, & Mascal, 2015).

  • Photovoltaic Applications : In the field of renewable energy, tert-butyl 4-C(61)-benzoate organofullerenes have been synthesized and used in photovoltaic devices, indicating its application in solar energy technology (Liu et al., 2013).

Safety and Hazards

Tert-butyl 2-(chloromethyl)benzoate is a corrosive liquid . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(chloromethyl)benzoate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of anticancer agents . This compound interacts with various enzymes and proteins, facilitating the formation of more complex molecules. For instance, it can undergo nucleophilic substitution reactions with enzymes that possess nucleophilic active sites, leading to the formation of covalent bonds with these enzymes. This interaction is crucial for the synthesis of compounds that can inhibit the activity of specific enzymes involved in cancer cell proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can inhibit the activity of enzymes involved in DNA replication, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound can alter the expression of genes associated with cell cycle regulation, further contributing to its anticancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with the active sites of target enzymes . This covalent modification can lead to the inactivation of enzymes that are crucial for cancer cell survival. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cancer cell proliferation, although the extent of this effect may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can effectively inhibit cancer cell proliferation without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body. Additionally, this compound can affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and cellular metabolism.

Properties

IUPAC Name

tert-butyl 2-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSCJKVLGWWQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640489
Record name tert-Butyl 2-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950603-44-8
Record name tert-Butyl 2-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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